(S)-2-Benzyl-3-(benzyloxy)propanoic acid
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Overview
Description
(S)-2-Benzyl-3-(benzyloxy)propanoic acid is an organic compound with the molecular formula C17H18O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl-3-(benzyloxy)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a benzyl-protected glycine derivative with benzyl bromide, followed by hydrolysis to yield the target compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzyl-3-(benzyloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzaldehyde, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
(S)-2-Benzyl-3-(benzyloxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its structural similarity to certain amino acids.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-Benzyl-3-(benzyloxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins that have binding sites complementary to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- 3-(Benzyloxy)propanoic acid
- (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
(S)-2-Benzyl-3-(benzyloxy)propanoic acid is unique due to its specific chiral configuration and the presence of both benzyl and benzyloxy groups. This combination of features makes it particularly useful in the synthesis of chiral molecules and in studies of stereochemistry.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2S)-2-benzyl-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C17H18O3/c18-17(19)16(11-14-7-3-1-4-8-14)13-20-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19)/t16-/m0/s1 |
InChI Key |
XWKUMWCUKJYIPB-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(COCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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